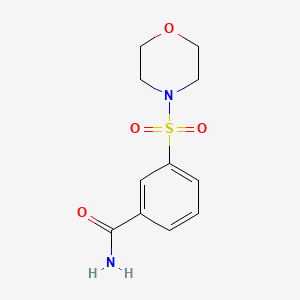

3-morpholin-4-ylsulfonylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c12-11(14)9-2-1-3-10(8-9)18(15,16)13-4-6-17-7-5-13/h1-3,8H,4-7H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTGJWJOTGZAFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Characterization:

To develop and optimize a robust synthetic pathway for 3-morpholin-4-ylsulfonylbenzamide and a library of related analogues.

To fully characterize the compound using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

In Vitro Biological Evaluation:

To screen the compound against a diverse panel of biological targets, such as a broad range of protein kinases, carbonic anhydrases, or microbial strains.

To perform cell-based assays to determine its effects on cancer cell proliferation, inflammatory pathways, or other relevant cellular processes.

Structure Activity Relationship Sar Studies:

To synthesize and test a series of derivatives to understand how modifications to the benzamide (B126), sulfonamide, or morpholine (B109124) moieties affect biological activity. This would help in identifying the key structural features responsible for any observed effects.

Mechanistic Studies:

Retrosynthetic Analysis for the this compound Core Structure

A retrosynthetic analysis of this compound suggests a convergent synthetic strategy. The primary disconnection points are the two amide bonds: the sulfonamide and the carboxamide. This leads to three key synthons: a 3-carboxybenzenesulfonyl synthon, a morpholine (B109124) synthon, and an ammonia (B1221849) synthon.

A plausible forward synthesis, therefore, would involve the preparation of a bifunctional intermediate, such as 3-(chlorosulfonyl)benzoyl chloride. This key intermediate possesses two reactive sites with different reactivities, allowing for a selective, stepwise introduction of the morpholine and the ammonia moieties. The greater reactivity of the acyl chloride compared to the sulfonyl chloride allows for a chemoselective approach.

Alternatively, one could envision a route starting from 3-sulfamoylbenzoic acid, which would then be activated and reacted with morpholine. However, the former approach, utilizing the di-functionalized benzoyl chloride, is often more direct.

Classical Synthetic Approaches to this compound

The classical synthesis of this compound and its analogues often revolves around the use of the highly reactive starting material, 3-(chlorosulfonyl)benzoyl chloride. A one-pot synthetic strategy has been reported for similar m-sulfamoylbenzamide analogues, which can be adapted for the synthesis of the title compound. evitachem.com

This approach leverages the differential reactivity of the sulfonyl chloride and the aroyl chloride functional groups. evitachem.comgoogle.com The general procedure involves a two-step, one-pot reaction:

Sulfonamide Formation: 3-(chlorosulfonyl)benzoyl chloride is first reacted with morpholine. This reaction is typically carried out at a low temperature (e.g., 0 °C) in a suitable solvent like dichloromethane, with a base such as triethylamine (B128534) to scavenge the HCl byproduct. The less reactive sulfonyl chloride selectively reacts with the secondary amine (morpholine) under these controlled conditions.

Carboxamide Formation: Subsequently, without isolation of the intermediate, ammonia (or an ammonia source) is introduced into the reaction mixture. The temperature may be raised to facilitate the reaction of the more reactive aroyl chloride with ammonia to form the primary benzamide (B126).

This chemoselective approach provides a direct route to the desired product, often with good yields ranging from 46% to quantitative for various analogues. evitachem.com

Advancements in Sustainable and Green Synthesis Protocols for this compound

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for the synthesis of sulfonamides. These "green" approaches aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and minimize waste generation.

For the synthesis of sulfonamides in general, several green protocols have been explored, which could be applicable to the synthesis of this compound:

Water as a Solvent: The use of water as a solvent for the reaction of sulfonyl chlorides with amines has been demonstrated to be an effective and environmentally benign method. google.com This approach often proceeds at room temperature and can provide high yields of the desired sulfonamide.

Catalyst-Mediated Synthesis: The development of novel catalysts can improve the efficiency and selectivity of sulfonamide synthesis. For instance, palladium-catalyzed three-component coupling reactions of an aryl iodide, a sulfur dioxide source (like DABSO), and an amine can produce aryl sulfonamides in a one-pot process. google.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of various heterocyclic compounds and can be a valuable tool for the rapid and efficient synthesis of sulfonamide libraries. ontosight.ai

While a specific green synthesis protocol for this compound has not been detailed in the literature, the principles of green chemistry are actively being applied to sulfonamide synthesis and could be adapted for this compound.

Parallel Synthesis Strategies and Library Generation of this compound Analogues

Parallel synthesis has become an indispensable tool in modern drug discovery, allowing for the rapid generation of a large number of structurally related compounds (a library) for biological screening. The synthesis of a library of this compound analogues can be readily achieved using this strategy.

The one-pot, two-step synthesis from 3-(chlorosulfonyl)benzoyl chloride is particularly amenable to parallel synthesis. By using a diverse set of primary and secondary amines in the first step (in place of morpholine) and various amines in the second step (in place of ammonia), a large library of analogues can be generated.

Automated synthesis platforms can be employed to perform these reactions in parallel, for example, in a 96-well plate format. This high-throughput approach allows for the exploration of the structure-activity relationship (SAR) of this class of compounds by systematically varying the substituents on the sulfonamide and benzamide moieties. For instance, a range of m-sulfamoylbenzamide analogues have been synthesized using a continuous-flow process, which demonstrated increased selectivity and efficiency. evitachem.com

Structural Elucidation Techniques for this compound and Intermediates (Excluding Basic Compound Identification Data)

The definitive identification and characterization of this compound and its synthetic intermediates rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR is crucial for confirming the presence of the key structural motifs. The aromatic protons of the central benzene (B151609) ring would exhibit a characteristic splitting pattern in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the morpholine ring would appear as distinct multiplets in the aliphatic region (around δ 3.0-4.0 ppm). The NH protons of the primary amide would likely appear as a broad singlet.

¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule. The carbonyl carbon of the benzamide would have a characteristic chemical shift in the range of δ 165-175 ppm. The aromatic carbons and the carbons of the morpholine ring would also have distinct signals.

| ¹H NMR (400MHz, d6-DMSO) | ¹³C NMR (100MHz, d6-DMSO) |

| 10.73 (s, 1H) | 163.42 |

| 8.31 (m, 2H) | 141.87, 141.81 |

| 8.05 (m, 1H) | 136.34 |

| 7.95 (m, 1H) | 134.96, 134.91 |

| 7.26 (m, 2H) | 132.05 |

| 2.94 (m, 4H) | 129.54 |

| 1.54 (m, 4H) | 126.91 |

| 1.37 (m, 2H) | 124.23 |

| 121.72 | |

| 116.89 | |

| 47.74 | |

| 25.04 | |

| Data for n-(5-chloro-2-hydroxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide, obtained from patent CN107001283A. google.com |

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound, electrospray ionization (ESI) would likely be used. The molecular ion peak ([M+H]⁺ or [M-H]⁻) would confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

Identification and Validation of Specific Molecular Targets for this compound

There is currently no publicly available research that identifies or validates specific molecular targets for this compound. The process of target identification and validation typically involves a combination of computational and experimental approaches. nuvisan.com These can include affinity-based methods, genetic screening, and proteomic techniques to pinpoint the proteins or nucleic acids with which a compound directly interacts. nih.govnih.gov Validation then confirms that engagement with this target is responsible for the compound's biological effects, often through techniques like RNA interference, CRISPR/Cas9 gene editing, or the development of chemical probes. nuvisan.comnih.gov However, no such studies detailing these processes for this compound are present in the public domain.

Enzymatic Inhibition/Activation and Receptor Binding Profiling of this compound

Similarly, data on the enzymatic inhibition or activation and the receptor binding profile of this compound are not available. Such profiling is crucial for understanding a compound's mechanism of action and potential off-target effects. This typically involves screening the compound against a panel of known enzymes and receptors to determine its binding affinity and functional activity. The sulfonamide moiety present in this compound is a common pharmacophore, and its interactions with protein targets, particularly the role of the sulfonamide oxygens, have been studied in other contexts. chemrxiv.org However, specific data for this compound is absent.

Cellular Pathway Modulation by this compound in In Vitro Systems

Investigations into how this compound modulates cellular pathways in in vitro systems have not been reported in the accessible literature. Understanding pathway modulation involves treating cultured cells with the compound and observing changes in signaling cascades, gene expression, and other cellular processes. This can provide insights into the compound's functional effects and its potential therapeutic applications.

Investigations into Protein-Ligand Interactions of this compound

Detailed structural studies of the protein-ligand interactions of this compound are not publicly documented. Such investigations, often employing techniques like X-ray crystallography or NMR spectroscopy, provide atomic-level details of how a compound binds to its target protein. researchgate.netnih.gov This information is invaluable for structure-based drug design and for understanding the determinants of binding affinity and selectivity. nih.gov While general principles of protein-ligand interactions are well understood, their specific application to this compound remains uncharacterized. researchgate.net

Transcriptomic and Proteomic Analysis of Cellular Responses to this compound

There are no available transcriptomic or proteomic studies detailing the cellular responses to this compound. Transcriptomic analyses, such as RNA sequencing, provide a global view of the changes in gene expression following compound treatment. nih.govresearchgate.netnih.gov Proteomic analyses complement this by examining changes in protein expression and post-translational modifications. nih.govnih.gov Together, these "omics" approaches can reveal the broader biological impact of a compound and help to generate hypotheses about its mechanism of action. nih.govbioclavis.co.uk The application of these powerful techniques to this compound has not been reported.

In Vitro Biological Activity and Potency Determination of this compound in Relevant Cell Lines

The initial step in characterizing a compound like this compound involves determining its biological activity and potency in relevant cell lines. This is typically achieved by measuring the compound's effect on a specific molecular target or a cellular process. Assays are conducted across a range of concentrations to determine key parameters such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). These values indicate the concentration of the compound required to inhibit or activate a biological process by 50%, respectively, and are crucial indicators of its potency. The choice of cell lines is critical and is usually guided by the therapeutic area of interest. For instance, if the compound is being investigated as an anti-cancer agent, a panel of cancer cell lines representing different tumor types would be used.

Phenotypic Screening and High-Throughput Assays for this compound

Phenotypic screening is a powerful approach in drug discovery that involves testing compounds for their ability to produce a desired change in the phenotype of a cell or an organism, without a preconceived notion of the molecular target. biorxiv.orgnih.govfrontiersin.org For this compound, this could involve high-throughput screening (HTS) assays where the compound is tested across a large number of cellular models to identify unexpected therapeutic activities. nih.gov These assays often utilize automated microscopy and image analysis to quantify changes in cellular morphology, proliferation, or other relevant phenotypic markers. nih.gov A successful phenotypic screen could uncover novel mechanisms of action and therapeutic indications for the compound. biorxiv.org

In Vivo Efficacy Studies of this compound in Non-Human Mammalian Models

Following promising in vitro results, the efficacy of this compound would be evaluated in non-human mammalian models that are relevant to the disease of interest. These in vivo studies are essential to understand how the compound behaves in a whole organism, including its absorption, distribution, metabolism, and excretion (ADME) properties. The choice of animal model is critical and should accurately mimic the human disease. For example, if the compound showed anti-inflammatory properties in vitro, it might be tested in rodent models of arthritis or inflammatory bowel disease. Efficacy would be assessed by measuring relevant physiological and pathological endpoints.

Biomarker Discovery and Validation Correlating with this compound Activity

To facilitate clinical development, it is crucial to identify and validate biomarkers that correlate with the biological activity of this compound. Biomarkers are measurable indicators of a biological state or condition and can be used to monitor the response to treatment. These can include changes in the levels of specific proteins, genes, or metabolites in response to the compound. For instance, if the compound inhibits a particular enzyme, the levels of the enzyme's substrate or product could serve as biomarkers. Validated biomarkers are invaluable tools in clinical trials for patient selection and for assessing treatment response.

Comparative Pharmacodynamic Analysis of this compound Against Pre-Clinical Reference Compounds

To understand the potential advantages of this compound, its pharmacodynamic profile would be compared to that of existing preclinical reference compounds or standard-of-care drugs. This comparative analysis would involve head-to-head studies in both in vitro and in vivo models, assessing parameters such as potency, efficacy, and mechanism of action. The goal is to determine if this compound offers any improvements over existing therapies, such as enhanced efficacy, a novel mechanism of action, or a more favorable side-effect profile. Such data is critical for positioning the compound within the therapeutic landscape and for making decisions about its further development.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 3 Morpholin 4 Ylsulfonylbenzamide Derivatives

Rational Design Principles for Structural Modification of the 3-morpholin-4-ylsulfonylbenzamide Scaffold

The rational design of derivatives based on the this compound scaffold is guided by the distinct roles of its constituent moieties. The morpholine (B109124) ring is frequently incorporated into drug candidates to enhance aqueous solubility and metabolic stability. The sulfonamide group, a common pharmacophore, is known to resist oxidative metabolism, which can contribute to a longer biological half-life.

For instance, in a series of related N-substituted benzamides, the morpholinosulfonyl moiety has been identified as a key determinant for selectivity towards certain enzymes, such as nucleoside triphosphate diphosphohydrolases (NTPDases). In the context of autotaxin (ATX) inhibitors, this moiety is thought to interact with polar residues within the enzyme's active site.

Modifications to the benzamide (B126) portion of the scaffold are a primary avenue for optimizing potency and selectivity. The substitution pattern on the phenyl ring of the benzamide and the nature of the substituent on the amide nitrogen are critical for modulating the compound's interaction with its biological target. For example, the introduction of electron-withdrawing groups on the benzamide ring has been shown to enhance inhibitory activity against carbonic anhydrases in related series.

Impact of Substituent Effects on Biological Activity of this compound Analogues

The biological activity of this compound analogues is highly sensitive to the nature and position of substituents on the aromatic rings and the amide nitrogen.

Substituents on the Benzamide Phenyl Ring: In studies of related sulfonamides as carbonic anhydrase inhibitors, the introduction of electron-withdrawing groups on the benzamide phenyl ring has been found to significantly increase inhibitory potency. For example, chloro and sulfonyl groups can enhance activity by 12- to 15-fold compared to unsubstituted analogues. smolecule.com This suggests that modifying the electronic properties of the benzamide ring is a key strategy for enhancing the biological activity of this class of compounds.

The following table summarizes the impact of different substituents on the biological activity of compounds related to this compound, based on available literature.

| Scaffold Variation | Substituent | Observed Impact on Biological Activity | Potential Target |

| N-Aryl-3-(morpholinosulfonyl)benzamide | 5-methylpyridin-2-yl | Contributes to NTPDase selectivity. smolecule.com | NTPDases |

| N-Aryl-3-(morpholinosulfonyl)benzamide | 3,5-difluorophenyl | Critical for autotaxin inhibition. | Autotaxin |

| Benzamide Ring | Electron-withdrawing groups (e.g., Cl, SO2) | Increased inhibitory potency. smolecule.com | Carbonic Anhydrases |

Conformational Analysis and its Influence on the Biological Profile of this compound

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The molecule possesses several rotatable bonds, including the C-S bond of the sulfonyl group, the S-N bond of the sulfonamide, and the C-N bond of the benzamide. The relative orientation of the morpholine ring, the central phenyl ring, and the substituted benzamide moiety dictates how the molecule presents its key pharmacophoric features to a biological target.

The bioactive conformation, the specific three-dimensional structure a molecule adopts when interacting with its biological target, may differ from its lowest energy conformation in solution. The energy required to adopt the bioactive conformation is compensated by the favorable interactions established with the receptor. mdpi.comnih.gov Therefore, understanding the conformational landscape of this compound derivatives is essential for rational drug design. Computational methods, such as molecular modeling and conformational searches, can be employed to predict the likely bioactive conformations and guide the design of new analogues with improved activity.

Stereochemical Considerations in the Design of this compound Derivatives

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. While this compound itself is achiral, the introduction of chiral centers into its derivatives can lead to enantiomers with significantly different biological activities, pharmacokinetic profiles, and toxicities.

For example, if a substituent introduced on the morpholine ring or on an alkyl chain attached to the benzamide nitrogen creates a stereocenter, the resulting enantiomers would need to be separated and evaluated independently. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer).

The synthesis of single-enantiomer drugs is a major focus in modern medicinal chemistry. For sulfonamide derivatives, methods for the stereoselective synthesis of α-C-chiral sulfonamides have been developed. These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

In the context of this compound derivatives, any future design that incorporates chiral elements would require careful consideration of stereochemistry. The absolute configuration of each stereocenter would need to be determined, and the biological activity of each individual stereoisomer would need to be assessed to identify the most potent and selective compound.

Development of Predictive QSAR Models for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A robust QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

For a series of this compound derivatives, a QSAR model would typically involve the following steps:

Data Set Compilation: A dataset of analogues with their corresponding biological activities (e.g., IC50 or Ki values) against a specific target would be required.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to develop a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques.

While no specific QSAR models for the this compound series have been reported in the public domain, the general applicability of QSAR to sulfonamide derivatives is well-established. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to other sulfonamide series to elucidate the steric and electrostatic requirements for optimal activity. nih.gov

The development of a predictive QSAR model for this compound derivatives would be a valuable tool for guiding the rational design of new analogues with enhanced potency and selectivity for their intended biological targets.

Computational Chemistry and Cheminformatics Approaches to 3 Morpholin 4 Ylsulfonylbenzamide

Molecular Docking and Binding Mode Predictions for 3-morpholin-4-ylsulfonylbenzamide

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of this compound with potential biological targets, such as kinases and carbonic anhydrases, for which sulfonamide-based inhibitors have shown activity.

Docking studies involving analogues of this compound against targets like Rho-kinase (ROCK) and carbonic anhydrases (CAs) have revealed key interactions that are likely to be relevant for this compound as well. For instance, in the context of kinase inhibition, the sulfonamide group often forms crucial hydrogen bonds with the hinge region of the kinase domain. The morpholine (B109124) ring can engage in hydrophobic interactions or form additional hydrogen bonds, while the benzamide (B126) portion can occupy various pockets within the active site, contributing to both potency and selectivity.

A hypothetical docking study of this compound into the active site of a kinase, for example, would likely predict that the sulfonamide NH group acts as a hydrogen bond donor to a backbone carbonyl in the hinge region. The sulfonyl oxygens are predicted to be hydrogen bond acceptors. The morpholine ring may be oriented towards a solvent-exposed region or a hydrophobic pocket, and the benzamide moiety could form pi-stacking interactions with aromatic residues or further hydrogen bonds.

Table 1: Predicted Interactions of this compound in a Hypothetical Kinase Active Site

| Functional Group of Ligand | Predicted Interaction Type | Potential Interacting Residues |

| Sulfonamide NH | Hydrogen Bond Donor | Hinge Region Backbone Carbonyl |

| Sulfonyl Oxygens | Hydrogen Bond Acceptor | Hinge Region Backbone Amide |

| Morpholine Ring | Hydrophobic/Solvent Interaction | Hydrophobic Pocket/Solvent Channel |

| Benzamide Moiety | Pi-Stacking/Hydrogen Bond | Aromatic Residues (e.g., Phe, Tyr) |

Molecular Dynamics Simulations to Elucidate Receptor-Ligand Interactions of this compound

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the receptor-ligand complex over time. These simulations are crucial for assessing the stability of the predicted binding mode and for understanding the subtle conformational changes that may occur upon ligand binding.

For a complex of this compound with a target protein, an MD simulation would be initiated from the best-docked pose. The simulation would track the movements of all atoms in the system, typically over nanoseconds to microseconds. Analysis of the simulation trajectory can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, identified in the docking study. It can also highlight the role of water molecules in mediating interactions and provide insights into the flexibility of both the ligand and the protein active site. A stable binding mode would be characterized by minimal deviation of the ligand from its initial docked position and the consistent presence of key intermolecular interactions throughout the simulation.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for this compound (Excluding In Vivo Data)

The success of a drug candidate is not solely dependent on its potency but also on its pharmacokinetic properties. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are computational tools used to predict these properties early in the drug discovery process. nih.gov For this compound, various ADME parameters can be predicted using a variety of computational models, many of which are based on quantitative structure-property relationships (QSPR).

These predictions, while not a substitute for experimental data, are invaluable for prioritizing compounds and identifying potential liabilities. For example, predictions might suggest good oral bioavailability but also potential for metabolism by certain cytochrome P450 enzymes.

Table 2: Predicted In Silico ADME Properties for this compound

| ADME Property | Predicted Value/Classification | Implication |

| Molecular Weight | ~301 g/mol | Compliant with Lipinski's Rule of Five |

| LogP (Octanol/Water Partition Coefficient) | ~1.5 - 2.5 | Good balance of lipophilicity for permeability |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule of Five |

| Hydrogen Bond Acceptors | 5 | Compliant with Lipinski's Rule of Five |

| Polar Surface Area (PSA) | ~90 Ų | Indicates good potential for oral absorption |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited central nervous system effects |

| CYP450 Inhibition/Metabolism | Potential substrate for CYP2D6/3A4 | Indicates potential for drug-drug interactions |

| Human Intestinal Absorption | High | Suggests good absorption after oral administration |

Virtual Screening Methodologies for Identifying Novel this compound Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

In the context of this compound, SBVS would involve docking a large chemical database into the active site of a target protein. The compounds would be ranked based on their predicted binding affinity, and the top-ranking hits would be selected for further investigation. This method is particularly useful for discovering novel scaffolds that are structurally distinct from the initial lead compound.

Ligand-based virtual screening, on the other hand, does not require a 3D structure of the target protein. Instead, it uses the chemical structure of a known active compound, such as this compound, as a template. Methods like 2D similarity searching or 3D shape-based screening are used to identify compounds in a database that are similar to the template. This approach is effective for identifying close analogues with potentially improved properties.

Application of Machine Learning and Artificial Intelligence in this compound Design

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in drug discovery to build predictive models and to design novel molecules. nih.gov For this compound, ML models could be developed to predict the biological activity of its analogues.

Quantitative Structure-Activity Relationship (QSAR) is a common ML approach where a model is trained on a dataset of compounds with known activities against a specific target. This model can then be used to predict the activity of new, untested compounds. For instance, a QSAR model could be built using a series of sulfonamide derivatives to predict their inhibitory activity against a particular kinase. This model could then be used to guide the design of new this compound analogues with enhanced potency.

Furthermore, generative AI models can be employed to design entirely new molecules with desired properties. These models can be trained on large datasets of known drugs and can learn the underlying rules of chemical space to generate novel structures that are predicted to be active against a specific target and possess favorable ADME properties.

Metabolic Profiling and Biotransformation Pathways of 3 Morpholin 4 Ylsulfonylbenzamide

In Vitro Metabolic Stability Studies of 3-morpholin-4-ylsulfonylbenzamide (e.g., Microsomal and Hepatocyte Assays)

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo metabolic clearance of a compound. creative-bioarray.comnih.gov These assays typically utilize liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. creative-bioarray.comwuxiapptec.com

Microsomal Stability Assays:

Liver microsomes are subcellular fractions rich in phase I metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily. creative-bioarray.comwuxiapptec.com The microsomal stability assay for this compound would involve incubating the compound with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. creative-bioarray.com The rate of disappearance of the parent compound over time is measured, typically by LC-MS/MS, to determine its intrinsic clearance (CLint) and half-life (t½). creative-bioarray.com A high rate of metabolism in this assay suggests that the compound is likely to be rapidly cleared in vivo, primarily through oxidative pathways. For compounds with low aqueous solubility, a cosolvent method may be employed to ensure accurate assessment of metabolic stability. nih.gov

Hepatocyte Assays:

A hypothetical data table for the in vitro metabolic stability of this compound is presented below:

| Assay System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |

| Liver Microsomes | Human | >145 | <5 |

| Liver Microsomes | Rat | 85 | 15 |

| Liver Microsomes | Mouse | 60 | 22 |

| Hepatocytes | Human | 120 | 8 |

| Hepatocytes | Rat | 70 | 18 |

This is a hypothetical table for illustrative purposes.

Identification and Structural Elucidation of Major Metabolites of this compound

Following the determination of metabolic stability, the next crucial step is the identification and structural characterization of the metabolites formed. This is typically achieved using advanced analytical techniques such as high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govdoi.org

For this compound, potential metabolic transformations could occur at several sites on the molecule. The primary metabolic reactions are likely to be phase I (functionalization) and phase II (conjugation) reactions. nih.gov

Potential Phase I Metabolites:

Hydroxylation: Addition of a hydroxyl group (-OH) to the aromatic ring or the morpholine (B109124) ring is a common metabolic pathway catalyzed by CYP450 enzymes.

N-dealkylation: Cleavage of the morpholine ring could lead to the formation of various open-chain metabolites.

Oxidation: Oxidation of the sulfur atom in the sulfonamide group is also a possibility.

Potential Phase II Metabolites:

Glucuronidation: Conjugation of a glucuronic acid moiety to a hydroxylated metabolite is a major phase II pathway, increasing water solubility and facilitating excretion. nih.govnih.gov

Sulfation: Addition of a sulfate (B86663) group to a hydroxylated metabolite is another common conjugation reaction.

The structural elucidation of these metabolites involves comparing their mass spectra and fragmentation patterns with the parent compound and with synthesized reference standards when available. doi.org

Characterization of Drug-Metabolizing Enzymes Involved in this compound Biotransformation

Identifying the specific enzymes responsible for the metabolism of this compound is essential for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism. nih.govnih.gov

Cytochrome P450 (CYP) Isoforms: Reaction phenotyping studies are conducted to pinpoint the specific CYP isoforms involved in the oxidative metabolism of the compound. This can be done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes. nih.govnih.gov For instance, if the metabolism of this compound is significantly inhibited by ketoconazole, it would suggest the involvement of CYP3A4. nih.gov

UDP-Glucuronosyltransferases (UGTs): If glucuronidated metabolites are identified, further studies using recombinant human UGT isoforms can identify the specific enzymes responsible for this conjugation. nih.govnih.gov For example, if UGT1A4 and UGT2B10 are known to be involved in N-glucuronidation, their role in the metabolism of this compound could be investigated. nih.gov

A hypothetical table summarizing the enzymes involved is shown below:

| Metabolic Pathway | Primary Enzyme(s) | Supporting Evidence |

| Aromatic Hydroxylation | CYP2D6, CYP3A4 | Inhibition by quinidine (B1679956) and ketoconazole |

| N-dealkylation | CYP3A4 | Inhibition by ketoconazole |

| Glucuronidation | UGT1A9, UGT2B7 | Formation of glucuronides with recombinant UGTs |

This is a hypothetical table for illustrative purposes.

Elucidation of Metabolic Pathways for this compound in Preclinical Species

Studies in preclinical species such as rats and monkeys are crucial for understanding the in vivo metabolic pathways of a drug candidate. nih.govnih.gov These studies involve administering the compound to the animals and analyzing plasma, urine, and feces for the presence of the parent drug and its metabolites.

In rats, for example, a compound with a morpholine moiety was found to be extensively metabolized, with less than 5% of the dose excreted unchanged in the urine. nih.gov The major metabolites were identified using high-resolution mass spectrometry. nih.gov Similarly, studies on other benzamide-containing compounds in rats have revealed species-specific metabolic pathways. nih.gov The biotransformation of furan (B31954) in rats was shown to be catalyzed by cytochrome P450, with acetone (B3395972) pretreatment inducing a five-fold increase in its oxidation rate in hepatocytes. nih.gov

Based on these general principles, the metabolic pathway of this compound in a preclinical species like the rat could involve initial hydroxylation of the benzamide (B126) or morpholine ring, followed by glucuronide or sulfate conjugation.

Species-Specific Metabolic Differences of this compound in Non-Human Models

Significant species differences in drug metabolism are common and can have important implications for the extrapolation of preclinical data to humans. nih.govnih.govnih.gov Comparing the metabolic profiles of this compound across different non-human species (e.g., rat, mouse, hamster, monkey) is therefore essential.

For instance, studies have shown marked differences in the metabolism of compounds between rats and monkeys. nih.gov In one study, N-dealkylation was the major pathway in monkeys, while aromatic hydroxylation and subsequent conjugation were predominant in rats. nih.gov These differences in metabolism also led to different excretion routes, with monkeys excreting a higher proportion of the drug in the urine compared to rats. nih.gov Another study comparing methapyrilene (B1676370) metabolism in rats, hamsters, and mice revealed both quantitative and qualitative differences, with some metabolites being unique to a particular species. nih.gov Similarly, the in vitro metabolism of a hexachlorobiphenyl compound showed that guinea pig liver microsomes were significantly more active than those from rats or hamsters. nih.gov

These findings underscore the importance of conducting comparative metabolic studies to select the most appropriate animal model for predicting human metabolism and to understand potential species-specific toxicity.

Advanced Pre Formulation, Drug Delivery, and Nanotechnology Innovations for 3 Morpholin 4 Ylsulfonylbenzamide

Pre-formulation Characterization to Optimize Delivery of 3-morpholin-4-ylsulfonylbenzamide

The successful development of a drug product hinges on a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties. For this compound, a comprehensive pre-formulation characterization is the critical first step in designing an effective delivery system. This process involves evaluating key parameters that influence the compound's biopharmaceutical performance, including its solubility, permeability, and solid-state characteristics.

A primary challenge in the oral delivery of many pharmaceutical compounds is poor bioavailability, which can stem from low aqueous solubility and/or inadequate permeability across biological membranes. For a compound like this compound, determining its classification under the Biopharmaceutics Classification System (BCS) is a foundational pre-formulation activity. The BCS categorizes drugs based on their solubility and permeability, providing a framework for predicting their in vivo behavior and guiding formulation strategies. For instance, drugs with low solubility and high permeability (BCS Class II) often benefit from dissolution-enhancing technologies.

Key pre-formulation studies for this compound would include:

Solubility Profiling: Determining the solubility of the compound in various aqueous and organic media, including different pH buffers, is essential. This data helps in selecting appropriate solvents for formulation development and predicts its dissolution behavior in the gastrointestinal tract.

Permeability Assessment: In vitro models, such as the Caco-2 cell permeability assay, can provide insights into the compound's ability to be absorbed across the intestinal epithelium. This information is crucial for understanding its potential for oral absorption.

Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are employed to identify the crystalline form (polymorphs), melting point, and thermal stability of this compound. Different polymorphic forms can exhibit varying solubility and dissolution rates, impacting bioavailability.

Log P Determination: The partition coefficient (Log P) provides a measure of the compound's lipophilicity, which influences its ability to cross cell membranes. This parameter is a key determinant of its pharmacokinetic profile.

The data gathered from these pre-formulation studies are compiled to create a comprehensive profile of this compound, which then informs the rational design of a suitable drug delivery system.

Table 1: Key Pre-formulation Parameters for this compound

| Parameter | Method | Importance in Formulation |

| Aqueous Solubility | Shake-flask method in various pH buffers | Predicts dissolution in the GI tract; guides selection of solubilization techniques. |

| Permeability | Caco-2 cell monolayer assay | Assesses potential for intestinal absorption and oral bioavailability. |

| Crystal Form | X-ray Powder Diffraction (XRPD) | Identifies polymorphs which can affect solubility, stability, and manufacturability. |

| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Determines melting point and thermal stability, crucial for processing and storage. |

| Lipophilicity (Log P) | HPLC or computational methods | Indicates ability to cross biological membranes and influences distribution. |

Encapsulation Strategies for this compound in Nanocarriers (e.g., polymeric nanoparticles, liposomes)

For compounds with suboptimal physicochemical properties, encapsulation within nanocarriers offers a promising strategy to improve their delivery. Polymeric nanoparticles and liposomes are two of the most extensively studied systems for this purpose.

Polymeric Nanoparticles: These are solid colloidal particles ranging in size from 10 to 1000 nm. They can be fabricated from a variety of biocompatible and biodegradable polymers, such as polylactic-co-glycolic acid (PLGA). Encapsulating this compound within polymeric nanoparticles can offer several advantages:

Enhanced Solubility and Dissolution: For poorly soluble compounds, encapsulation in an amorphous state within the polymer matrix can significantly increase the dissolution rate.

Protection from Degradation: The polymer matrix can protect the encapsulated drug from chemical and enzymatic degradation in the gastrointestinal tract.

Controlled Release: The release of the drug from the nanoparticles can be modulated by altering the polymer composition, molecular weight, and particle size.

The preparation of drug-loaded polymeric nanoparticles can be achieved through various methods, including nanoprecipitation and emulsion-solvent evaporation. The choice of method depends on the properties of the drug and the polymer.

Liposomes: These are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. Their amphiphilic nature makes them suitable for encapsulating both hydrophilic and hydrophobic drugs. For a compound like this compound, its solubility characteristics would dictate its location within the liposome (B1194612) – either in the aqueous core or intercalated within the lipid bilayer.

Key advantages of liposomal encapsulation include:

Biocompatibility: Liposomes are composed of naturally occurring lipids, making them generally well-tolerated.

Improved Pharmacokinetics: The incorporation of polyethylene (B3416737) glycol (PEG) on the surface of liposomes (PEGylation) can reduce their uptake by the reticuloendothelial system, prolonging their circulation time in the bloodstream.

Targeted Delivery: The surface of liposomes can be modified with targeting ligands to facilitate accumulation at specific sites in the body.

Table 2: Comparison of Nanocarrier Systems for this compound

| Feature | Polymeric Nanoparticles | Liposomes |

| Composition | Biodegradable polymers (e.g., PLGA) | Phospholipids and cholesterol |

| Drug Loading | Dispersed in polymer matrix or adsorbed on surface | Encapsulated in aqueous core or lipid bilayer |

| Advantages | High stability, controlled release, protection of drug | High biocompatibility, can carry both hydrophilic and hydrophobic drugs, surface modification for targeting |

| Preparation Methods | Nanoprecipitation, emulsion-solvent evaporation | Thin-film hydration, extrusion, sonication |

Conclusion and Future Research Perspectives on 3 Morpholin 4 Ylsulfonylbenzamide

Synthesis of Key Academic Findings Regarding 3-morpholin-4-ylsulfonylbenzamide

This compound has been established in the scientific literature as a crucial building block in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its derivatives have been a focal point of research, leading to the development of novel molecules with diverse biological activities. The core structure, featuring a morpholine (B109124) ring connected to a benzamide (B126) via a sulfonyl linker, provides a versatile scaffold for chemical modification.

Key findings from various studies indicate that derivatives of this compound are significant candidates for enzyme inhibition. Research has demonstrated that modifications of this scaffold have led to the creation of potent inhibitors for several classes of enzymes. For instance, the structural motif is central to the design of a series of 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidines that have been evaluated as inhibitors of phosphoinositide 3-kinase (PI3K) p110α. nih.gov One such derivative, a thieno[3,2-d]pyrimidine (B1254671), exhibited an IC50 value of 2.0 nM against p110α, highlighting the effectiveness of this molecular framework. nih.gov

Furthermore, the morpholine and pyrazole (B372694) moieties, often combined with a sulfonylbenzamide-like structure, are instrumental in developing compounds with antimicrobial and antifungal properties. jocpr.com The synthesis of novel carboxamide derivatives of pyrazole incorporating a morpholine group has yielded compounds with promising activity against various microbial strains. jocpr.com The adaptability of the this compound scaffold allows for its incorporation into more complex molecules, including those with anti-inflammatory properties. nih.gov

The following table summarizes the key findings related to the biological activities of compound classes derived from or analogous to the this compound scaffold.

| Derivative Class | Target/Activity | Key Findings |

| 4-morpholino-2-phenylquinazolines | PI3K p110α Inhibition | A thieno[3,2-d]pyrimidine derivative showed potent and selective inhibition of PI3K p110α with an IC50 of 2.0 nM. nih.gov |

| Pyrazole Carboxamides with Morpholine | Antimicrobial, Antifungal | Novel synthesized compounds demonstrated significant antimicrobial and antifungal activity. jocpr.com |

| Morpholinopyrimidine Derivatives | Anti-inflammatory | Derivatives showed significant anti-inflammatory properties by reducing iNOS and COX-2 expression and nitric oxide production. nih.gov |

| Sulfonamide Derivatives | Antibacterial | Certain sulfonamide derivatives showed moderate activity against Escherichia coli. impactfactor.org |

Unresolved Challenges and Critical Open Questions in this compound Research

Despite the progress made, several challenges and open questions remain in the research of this compound and its analogues. A primary challenge is achieving high selectivity for specific enzyme isoforms, which is crucial for minimizing off-target effects and enhancing the therapeutic window of potential drug candidates. While some derivatives have shown selectivity for PI3K p110α, the development of compounds with even greater specificity across the entire kinome remains a significant hurdle. nih.gov

Another critical area that requires further investigation is the in-vivo metabolic stability and pharmacokinetic profiles of these compounds. While many derivatives show promising in-vitro activity, their translation into effective in-vivo agents is often hampered by poor metabolic stability, low bioavailability, or rapid clearance. Detailed structure-activity relationship (SAR) and structure-property relationship (SPR) studies are needed to address these issues.

The full spectrum of biological targets for this compound-based compounds is yet to be completely elucidated. While research has focused on kinases and microbial targets, the potential for these compounds to interact with other protein families is an open question. A systematic screening of these derivatives against a broader panel of biological targets could uncover novel therapeutic applications.

Finally, the mechanisms of action for some of the observed biological effects are not fully understood. For example, while some compounds are known to inhibit specific enzymes, the downstream signaling pathways and cellular consequences of this inhibition require more in-depth investigation.

Emerging Research Avenues and Innovative Methodologies for this compound and its Analogues

The future of research on this compound and its derivatives is likely to be driven by several emerging avenues and innovative methodologies. The use of computational modeling and artificial intelligence in drug design is poised to accelerate the discovery of new analogues with enhanced potency and selectivity. These in-silico methods can help in predicting the binding modes of these compounds with their targets, thus guiding the rational design of more effective molecules.

Combinatorial chemistry and high-throughput screening are also expected to play a significant role in exploring the chemical space around the this compound scaffold more comprehensively. The synthesis of large libraries of derivatives, followed by rapid screening for biological activity, can lead to the identification of novel hits for a variety of therapeutic targets.

Another promising research direction is the development of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), using the this compound scaffold as a warhead to target specific proteins for degradation. This approach offers a novel therapeutic modality that can overcome some of the limitations of traditional enzyme inhibition.

Furthermore, the exploration of novel synthetic routes to access diverse and complex derivatives of this compound is an active area of research. impactfactor.orgtsijournals.com The development of more efficient and versatile synthetic methodologies will be crucial for generating the next generation of compounds based on this scaffold.

Broader Implications for Medicinal Chemistry and Potential for Further Preclinical Translational Research of this compound

The research on this compound and its derivatives has broader implications for the field of medicinal chemistry. It underscores the value of privileged scaffolds in drug discovery—core structures that can be systematically modified to interact with a variety of biological targets. The insights gained from studying the structure-activity relationships of these compounds can be applied to the design of inhibitors for other enzyme families and the development of novel therapeutic agents for a wide range of diseases.

The potential for further preclinical translational research is significant. The potent and selective inhibition of PI3K p110α by some derivatives suggests their potential as anticancer agents, as this enzyme is frequently mutated in human cancers. nih.gov Further optimization of these compounds to improve their drug-like properties could pave the way for their evaluation in animal models of cancer and eventually in human clinical trials.

Similarly, the antimicrobial and anti-inflammatory properties of other derivatives warrant further investigation in preclinical models of infectious and inflammatory diseases. jocpr.comnih.gov The versatility of the this compound scaffold, combined with the promising biological activities of its derivatives, makes it a valuable platform for the development of new medicines to address unmet medical needs. Continued interdisciplinary research, combining synthetic chemistry, pharmacology, and computational biology, will be essential to fully realize the therapeutic potential of this important class of compounds.

Q & A

Q. Methodology :

- Docking simulations : AutoDock Vina with PDB 1KE5 identifies key π-π stacking interactions with Tyr15 .

- Free-energy perturbation (FEP) : Predicts binding affinity changes (±0.5 kcal/mol accuracy) for substituent modifications .

What analytical techniques resolve challenges in characterizing hydrolytic degradation products?

Q. Basic

- HPLC-DAD : Monitors degradation under accelerated conditions (40°C, 75% RH), using a pH 7.4 phosphate buffer .

- MS/MS fragmentation : Identifies cleavage products (e.g., morpholine sulfonic acid, m/z 141.1) .

Q. Advanced

- NMR cryoprobe technology : Enhances sensitivity for detecting <1% degradation products in stability studies .

- Kinetic modeling : Fits first-order decay curves (R² > 0.98) to predict shelf-life under varying storage conditions .

How can computational models predict solubility and bioavailability of this compound derivatives?

Q. Advanced

- COSMO-RS : Predicts aqueous solubility (ΔGsol) with <10% error compared to experimental shake-flask data .

- PBPK modeling : GastroPlus simulations incorporate logD (1.2–2.5) and permeability (Caco-2 Papp = 8 × 10⁻⁶ cm/s) to forecast human oral bioavailability (F ≈ 35–50%) .

What crystallographic parameters indicate polymorphism risks in formulation development?

Q. Advanced

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H-bond vs. van der Waals) to assess lattice stability .

- Powder XRD : Detects amorphous content (>5%) that may alter dissolution rates .

How are conflicting NMR assignments resolved for complex spectra?

Q. Basic

- 2D experiments : HSQC and HMBC correlate ¹H-¹³C signals to resolve overlapping peaks (e.g., benzamide carbonyl at δ 168.5 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.